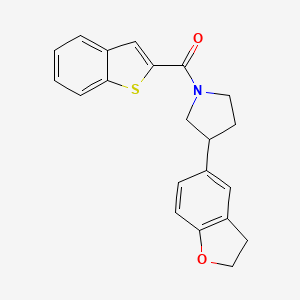

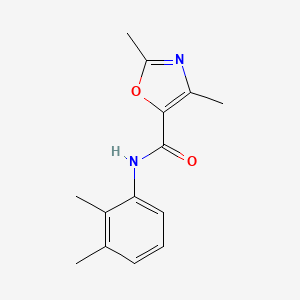

![molecular formula C18H18F3N3OS B2589104 4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide CAS No. 1027224-91-4](/img/structure/B2589104.png)

4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide” is a chemical compound . It has a molecular weight of 471.54 . It is used in the synthesis of various polymers .

Synthesis Analysis

The compound can be synthesized electrochemically . The introduction of an electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels .Chemical Reactions Analysis

The compound is used in the synthesis of polydithienylpyrroles . The trifluoromethoxy unit is introduced in the side chain during the synthesis .Physical And Chemical Properties Analysis

The compound has a molecular weight of 471.54 . More specific physical and chemical properties are not available in the data I found.Scientific Research Applications

Inhibitors of Soluble Epoxide Hydrolase

One area of application involves the development of inhibitors for soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxides to diols, which play a role in various physiological processes and diseases. Research led by Thalji et al. (2013) identified 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of sEH, where the triazine heterocycle was found critical for high potency and selectivity. These compounds, including variations with a trifluoromethoxy phenyl group, showed potential for use in investigating various disease models due to their effects on serum biomarkers related to sEH activity (Thalji et al., 2013).

Cardiotonic Agents

Compounds with a phenylpiperazino moiety have been examined for their cardiotonic properties, which enhance the force of heart contractions without significantly affecting the heart rate. Nate et al. (1987) explored the structure-activity relationships of such compounds, revealing that specific modifications to the phenylpiperazino group could yield potent positive inotropic activity, which could be beneficial in developing new treatments for heart failure (Nate et al., 1987).

Antimicrobial and Hypoglycemic Activities

Research on N-(1-adamantyl)carbothioamide derivatives, including those with a piperazine and carbothioamide moiety, demonstrated significant antimicrobial activity against various pathogens and hypoglycemic activity in diabetic models. This suggests potential applications in treating infections and managing diabetes (Al-Abdullah et al., 2015).

Antiviral and Antimicrobial Agents

Compounds featuring a piperazine carbothioamide structure have been evaluated for their antiviral and antimicrobial activities. A study by Reddy et al. (2013) synthesized derivatives doped with febuxostat, showing promise against Tobacco mosaic virus (TMV) and various microbial strains, highlighting the potential for developing new antiviral and antimicrobial therapies (Reddy et al., 2013).

Antitubercular Agents

Another study by Patel and Telvekar (2014) designed and synthesized N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives as antitubercular agents, showcasing significant activity against Mycobacterium tuberculosis. This research underlines the importance of such compounds in addressing tuberculosis, a major global health challenge (Patel & Telvekar, 2014).

Future Directions

properties

IUPAC Name |

4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N3OS/c19-18(20,21)25-16-8-6-14(7-9-16)22-17(26)24-12-10-23(11-13-24)15-4-2-1-3-5-15/h1-9H,10-13H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDUKXESNYGNIEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

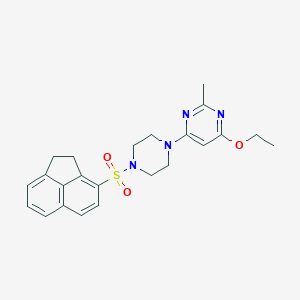

![[2-(1-methyl-1H-pyrazol-3-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B2589021.png)

![5-methyl-2,4-dioxo-3-phenyl-N-(4-sulfamoylphenethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2589025.png)

![3-fluoro-4-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2589026.png)

![Sodium N-(2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)-2-({hydroxy[3-(methanesulfonyl)-2-oxoimidazolidin-1-yl]methylidene}amino)-2-phenylethanimidate](/img/structure/B2589029.png)

![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2589036.png)

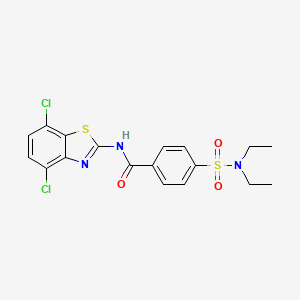

![Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2589037.png)

![3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine](/img/structure/B2589040.png)